1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

Organosilicon Protecting Group Medicinal Chemistry

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a cyclic silylamine belonging to the "stabase" class of protecting groups, employed as a bifunctional intermediate in organosilicon and medicinal chemistry. The molecule integrates a para-bromophenyl substituent with a 1-aza-2,5-disilacyclopentane ring, enabling chemoselective sequential transformations: the stabase moiety transiently masks the aniline nitrogen while the bromine atom can undergo halogen–lithium exchange or cross-coupling.

Molecular Formula C12H20BrNSi2
Molecular Weight 314.37 g/mol
CAS No. 78605-26-2
Cat. No. B3284495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
CAS78605-26-2
Molecular FormulaC12H20BrNSi2
Molecular Weight314.37 g/mol
Structural Identifiers
SMILESC[Si]1(CC[Si](N1C2=CC=C(C=C2)Br)(C)C)C
InChIInChI=1S/C12H20BrNSi2/c1-15(2)9-10-16(3,4)14(15)12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-4H3
InChIKeyNCTKSMQOPRBFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine (CAS 78605-26-2) — Procurement-Focused Compound Profile


1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a cyclic silylamine belonging to the "stabase" class of protecting groups, employed as a bifunctional intermediate in organosilicon and medicinal chemistry [1]. The molecule integrates a para-bromophenyl substituent with a 1-aza-2,5-disilacyclopentane ring, enabling chemoselective sequential transformations: the stabase moiety transiently masks the aniline nitrogen while the bromine atom can undergo halogen–lithium exchange or cross-coupling [2]. This architecture is central to the synthesis of aminophenylsilane monomers, aromatic amine-terminated silicone oligomers, and fluoroaniline-derived boronate esters.

Why Generic Substitution of 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine Fails


The compound cannot be substituted by simpler silyl or aryl bromides because it combines orthogonal functional handles within a single, compact scaffold. Monofunctional analogs (e.g., 4-bromoaniline, N,N-bis(trimethylsilyl)-4-bromoaniline, or simple stabase adducts without the bromo anchor) lack either the requisite protection for the aniline nitrogen or the carbon–halogen bond needed for subsequent C–C bond formation [1]. The cyclic Si–N–Si linkage furnishes base-stable protection that withstands organolithium and Grignard conditions, a feature not replicated by open-chain silylamines, which deprecate under identical nucleophilic regimens [2]. Consequently, replacement with a non-cyclic or non-brominated analog leads to protection failure, competing metalation, or loss of the bromo substituent during synthesis.

Quantitative Evidence Guide: 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine


Stabase Protection Yield: 97% for Ortho-Fluoroaniline Substrates

The stabase adduct of 4-bromo-2-fluoroaniline is formed in 97% yield via condensation of the aniline with 1,2-bis[(dimethylamino)dimethylsilyl]ethane .

Organosilicon Protecting Group Medicinal Chemistry

Acid-Stability vs. Benzostabase: Improved Chromatographic Survivability

Stabase adducts exhibit greater acid stability than benzostabase (BSB) derivatives; the stabase group withstands mild acid conditions that cleave BSB, enabling silica-gel chromatography of protected intermediates [1].

Protecting Group Acid Lability Chromatography

Ortho-Directing Capability in Lithiation: Regioselective Access to 2-Fluoro-3-aminophenylboronates

The stabase-protected bromofluoroaniline directs lithiation exclusively ortho to the fluorine substituent, enabling the synthesis of 2-fluoro-3-aminophenylboronates that are otherwise difficult to obtain with high regiochemical purity .

Directed ortho-Metalation Regioselectivity Fluorinated Building Blocks

Bifunctional Reactivity Enabling One-Pot Silicon-Monomer Construction

The compound serves as a protected intermediate in the patent-directed synthesis of bis(4-aminophenyl)-1,1,3,3-tetraalkyldisiloxane monomers, where the bromine atom is first converted to a dialkylsilyl group via lithium–bromine exchange and subsequently hydrolyzed to the corresponding silanol, forming the disiloxane core [1].

Aniline-Terminated Siloxanes Polymer Intermediate Electronics Applications

Spectroscopic Fingerprinting for Quality Control: NMR, IR, and MS Data Available

The compound has been spectroscopically characterized by ¹H NMR, ¹³C NMR, FTIR, and GC-MS, providing a robust analytical reference for purity verification upon procurement [1].

Analytical Characterization Quality Assurance Procurement Confidence

Best Application Scenarios for 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine


Scalable Manufacture of Fluorinated Aminophenylboronate Building Blocks

When a synthetic route requires a regiochemically defined 2-fluoro-3-aminophenylboronate, the stabase-bromo compound enables a telescoped protection–lithiation–quench sequence that circumvents chromatographic purification of intermediates and delivers crystalline boronate esters in 75–84% overall yield . This process is directly relevant to the preparation of Bruton's tyrosine kinase (Btk) inhibitor fragments where the 2-fluoro substitution pattern is mandatory for target engagement .

Synthesis of Aromatic Amine-Terminated Silicone Monomers for High-Performance Polymers

In the fabrication of polyimides for electronics and aerospace coatings, the compound functions as a penultimate intermediate to bis(4-aminophenyl)-1,1,3,3-tetraalkyldisiloxane, a silicone monomer that introduces siloxane flexibility while retaining aromatic amine functionality for subsequent imidization [1]. Using the stabase route avoids the classical multi-step nitration pathway, thereby improving atom economy and reducing hazardous waste [1].

C–C Cross-Coupling Entry Point for Diversified Organosilicon Libraries

The aryl bromide can be selectively coupled with boronic acids under Suzuki–Miyaura conditions or transmetallated under Negishi conditions, allowing the introduction of diverse aryl, heteroaryl, or vinyl groups while the stabase protection remains intact [2]. This chemoselectivity is exploited in the parallel synthesis of screening libraries where the biphenyl core must remain orthogonal to the amine function.

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